2-Imidazolidinone, 1,3-dimethyl-4,5-diphenyl-, (4R,5R)-
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Overview
Description
2-Imidazolidinone, 1,3-dimethyl-4,5-diphenyl-, (4R,5R)- is a chiral compound belonging to the imidazolidinone family. This compound is characterized by its unique structure, which includes two phenyl groups and two methyl groups attached to the imidazolidinone ring. It is known for its applications in various fields, including chemistry, biology, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Imidazolidinone, 1,3-dimethyl-4,5-diphenyl-, (4R,5R)- typically involves the reaction of 1,2-diaminopropane with benzaldehyde under acidic conditions to form the imidazolidinone ring. The reaction is carried out in the presence of a catalyst, such as hydrochloric acid, and requires careful control of temperature and pH to ensure the desired stereochemistry .
Industrial Production Methods
In industrial settings, the production of this compound may involve more advanced techniques, such as continuous flow synthesis, to enhance yield and purity. The use of automated reactors and real-time monitoring systems allows for precise control of reaction parameters, ensuring consistent production of high-quality material .
Chemical Reactions Analysis
Types of Reactions
2-Imidazolidinone, 1,3-dimethyl-4,5-diphenyl-, (4R,5R)- undergoes various chemical reactions, including:
Common Reagents and Conditions
Substitution: Various nucleophiles, such as halides or amines, can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted imidazolidinone derivatives, which can be further utilized in different applications .
Scientific Research Applications
2-Imidazolidinone, 1,3-dimethyl-4,5-diphenyl-, (4R,5R)- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Imidazolidinone, 1,3-dimethyl-4,5-diphenyl-, (4R,5R)- involves its interaction with specific molecular targets, such as enzymes or receptors. It acts as a promoter by minimizing the formation of dialkylation byproducts and accelerating the rate of monoalkylation of γ-butyrolactone . This compound’s unique structure allows it to engage in various non-covalent interactions, including hydrogen bonding and π-π stacking, which are crucial for its biological activity .
Comparison with Similar Compounds
Similar Compounds
1,3-Dimethyl-2-imidazolidinone: A homolog of the compound, used as a high-boiling polar aprotic solvent.
(4R,5R)-2,2-Dimethyl-4,5-diphenyl-1,3-dioxolane: Another chiral compound with similar structural features.
Uniqueness
2-Imidazolidinone, 1,3-dimethyl-4,5-diphenyl-, (4R,5R)- stands out due to its specific stereochemistry and the presence of both phenyl and methyl groups, which confer unique reactivity and selectivity in various chemical reactions. Its ability to act as a chiral auxiliary and its applications in diverse fields further highlight its uniqueness .
Properties
CAS No. |
360054-69-9 |
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Molecular Formula |
C17H18N2O |
Molecular Weight |
266.34 g/mol |
IUPAC Name |
(4R,5R)-1,3-dimethyl-4,5-diphenylimidazolidin-2-one |
InChI |
InChI=1S/C17H18N2O/c1-18-15(13-9-5-3-6-10-13)16(19(2)17(18)20)14-11-7-4-8-12-14/h3-12,15-16H,1-2H3/t15-,16-/m1/s1 |
InChI Key |
VDNQPGJZCBMFEH-HZPDHXFCSA-N |
Isomeric SMILES |
CN1[C@@H]([C@H](N(C1=O)C)C2=CC=CC=C2)C3=CC=CC=C3 |
Canonical SMILES |
CN1C(C(N(C1=O)C)C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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